Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an ethyl group, a quinoline group, a carboxylate group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The quinoline ring system is a key structural feature, and the positions of the other groups on this ring could significantly influence the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. These could include reactions of the carboxylate group, substitutions on the quinoline ring, or reactions involving the methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Scientific Research Applications
Antimicrobial Applications
Research on quinazolines and related compounds has demonstrated their potential as antimicrobial agents. For example, the synthesis and characterization of new quinazolines have shown promising antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others (Desai, Shihora, & Moradia, 2007). Such findings highlight the potential of quinoline derivatives in addressing microbial resistance and developing new antimicrobial strategies.
Antioxidant and Catalytic Applications
Quinoline derivatives have also been explored for their antioxidant properties, which are crucial in combating oxidative stress and its related cellular damage. The study of lignan conjugates via cyclopropanation, including quinoline derivatives, revealed compounds with remarkable antioxidant potential, indicating their utility in the synthesis of molecules with enhanced biological activities (Raghavendra et al., 2016). These findings suggest that Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate could have potential applications in the development of antioxidant agents.
Structural and Synthetic Chemistry Applications
Quinoline derivatives are of significant interest in structural and synthetic chemistry due to their complex structures and potential for further chemical modifications. The crystal structure and Hirshfeld surface analysis of related compounds provide insights into their molecular interactions and stability, which are essential for designing molecules with specific physical and chemical properties (Filali Baba et al., 2019). Such structural analyses are fundamental for the development of novel materials and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(31)19-9-14-23-22(15-19)25(16-24(29-23)18-7-5-4-6-8-18)34-17-26(30)28-20-10-12-21(32-2)13-11-20/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGOXOTWMOAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |
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